(S)-Venlafaxine Exhibits Selective Serotonin Reuptake Inhibition Versus Dual SNRI Activity of (R)-Venlafaxine
In vitro pharmacological characterization demonstrates that the (S)-enantiomer of venlafaxine selectively inhibits serotonin reuptake, whereas the (R)-enantiomer inhibits both norepinephrine and serotonin reuptake [1]. This pharmacodynamic distinction means that (S)-venlafaxine hydrochloride functions as a de facto selective serotonin reuptake inhibitor (SSRI), in contrast to the dual SNRI activity of the racemate and the (R)-enantiomer [2].
| Evidence Dimension | Neurotransmitter reuptake inhibition profile |
|---|---|
| Target Compound Data | Selective serotonin reuptake inhibition (SSRI-like activity) |
| Comparator Or Baseline | (R)-venlafaxine: dual serotonin and norepinephrine reuptake inhibition (SNRI activity) |
| Quantified Difference | Qualitative difference in target selectivity: S-enantiomer inhibits only serotonin; R-enantiomer inhibits both serotonin and norepinephrine |
| Conditions | In vitro neurotransmitter transporter assays |
Why This Matters
Researchers requiring isolated serotonergic pharmacology without norepinephrine component interference must use the chirally pure (S)-enantiomer rather than racemic venlafaxine.
- [1] Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites in postmortem femoral blood. Forensic Sci Int. 2012;214(1-3):124-134. View Source
- [2] Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. Chirality. 2020. View Source
